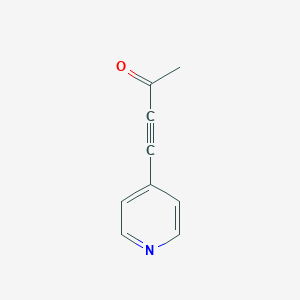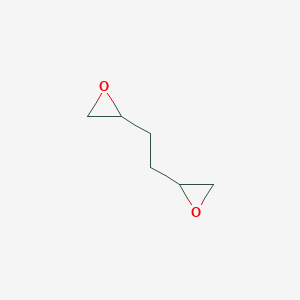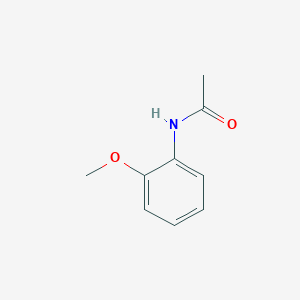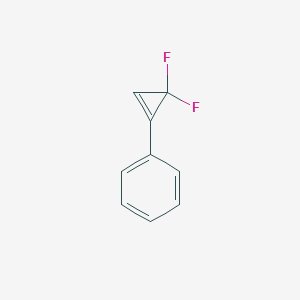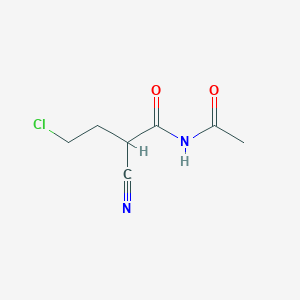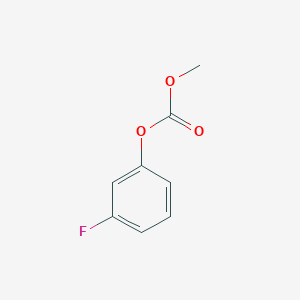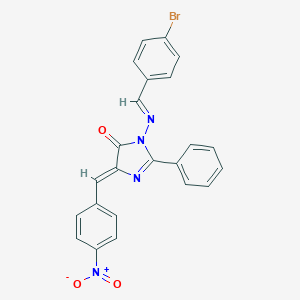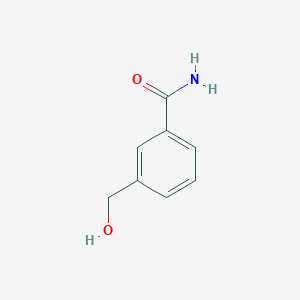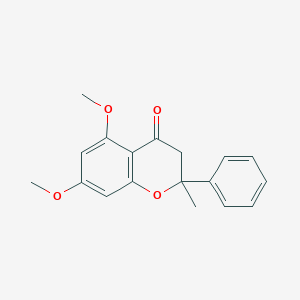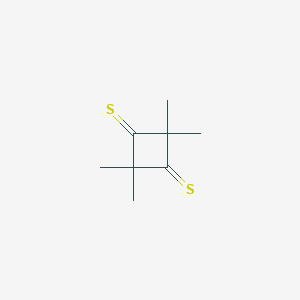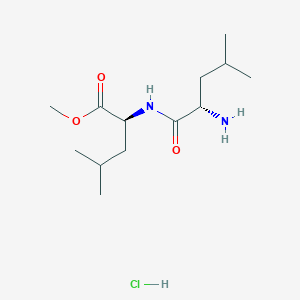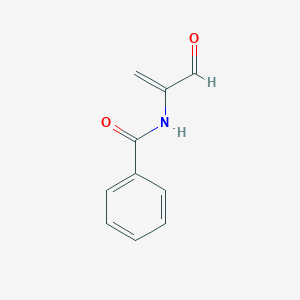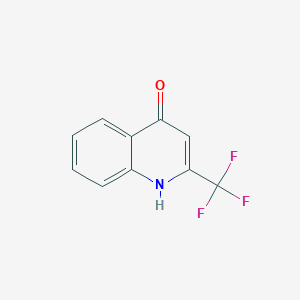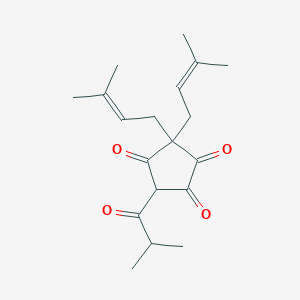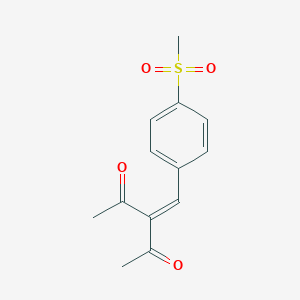
Orazipone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orazipone is a chemical compound that belongs to the family of benzodiazepines. It was first synthesized in 2008 by a group of Japanese researchers. Since then, it has gained attention in the scientific community due to its potential use in treating several neurological disorders.
Wirkmechanismus
Orazipone acts on the central nervous system by binding to specific receptors in the brain known as GABA-A receptors. This binding enhances the activity of the neurotransmitter GABA, which leads to the inhibition of neuronal activity. This inhibition results in the calming and sedative effects of Orazipone.
Biochemische Und Physiologische Effekte
Orazipone has several biochemical and physiological effects. It has been shown to decrease anxiety and improve sleep quality. Additionally, it has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Orazipone in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA in the central nervous system. However, one limitation of using Orazipone in lab experiments is its short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
Zukünftige Richtungen
There are several future directions for research on Orazipone. One area of focus is the development of new and more effective treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research may focus on the potential use of Orazipone in enhancing cognitive function and improving memory. Further studies may also explore the potential use of Orazipone in the treatment of other disorders, such as epilepsy and schizophrenia.
Wissenschaftliche Forschungsanwendungen
Orazipone has been researched for its potential use in treating several neurological disorders, including anxiety, depression, and insomnia. It has also shown promise in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, Orazipone has been studied for its potential use in enhancing cognitive function and improving memory.
Eigenschaften
CAS-Nummer |
137109-78-5 |
|---|---|
Produktname |
Orazipone |
Molekularformel |
C13H14O4S |
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |
InChI-Schlüssel |
CAWYWWPWSAMGBV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Kanonische SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Andere CAS-Nummern |
137109-78-5 |
Synonyme |
OR 1384 OR-1384 OR1384 orazipone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

